Product packaging for Dimethyl 2,5-dibromoisophthalate(Cat. No.:CAS No. 1337958-87-8)

Dimethyl 2,5-dibromoisophthalate

Cat. No.: B1322518
CAS No.: 1337958-87-8
M. Wt: 351.98 g/mol
InChI Key: GCPAOHQBVHGERO-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromoisophthalate is a dibromo-substituted aromatic ester that serves as a versatile and valuable building block in advanced organic synthesis and materials science research. The compound features two bromine atoms situated at the 2 and 5 positions of the benzene ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . These reactions are fundamental for constructing complex molecular architectures, including conjugated polymers and organic frameworks. Researchers utilize this reagent to develop novel functional materials with potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and semiconductors. The ester groups provide additional sites for further chemical modification, enhancing its utility in multi-step synthetic routes. As with many specialized chemical intermediates, it is handled as a standard laboratory reagent. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment and safe laboratory practices should always be observed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Br2O4 B1322518 Dimethyl 2,5-dibromoisophthalate CAS No. 1337958-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,5-dibromobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPAOHQBVHGERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626607
Record name Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337958-87-8
Record name Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Dimethyl 2,5 Dibromoisophthalate

Established Synthetic Routes to Dimethyl 2,5-dibromoisophthalate

The preparation of this compound can be achieved through a couple of primary methodologies, each with its own set of conditions and outcomes.

Esterification of 2,5-Dibromoisophthalic Acid Precursors

A common and direct method for the synthesis of this compound is the esterification of its corresponding diacid, 2,5-dibromoisophthalic acid. This reaction is typically carried out by heating the diacid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The process involves the conversion of the two carboxylic acid groups into methyl ester groups.

In a patented process, crude crystals of bromoisophthalic acid, which can contain 2,5-dibromoisophthalic acid, are heated with methanol and sulfuric acid in an autoclave at elevated temperatures, for instance at 120°C, to induce the formation of the dimethyl ester. wikipedia.org The resulting this compound can then be purified from the reaction mixture. Another patent describes that the esterification reaction can generally be carried out at the boiling point of the alcohol used, but the reaction time can be shortened by performing it under pressure at a temperature above the alcohol's boiling point. organic-chemistry.org For methanol, a temperature range of 100° to 180°C is suggested as preferable. organic-chemistry.org

ReactantReagentsConditionsProductReference
2,5-Dibromoisophthalic AcidMethanol, Sulfuric AcidHeating in autoclave at 120°CThis compound wikipedia.org
2,5-Dibromoisophthalic AcidMethanol, Acid Catalyst100-180°C under pressureThis compound organic-chemistry.org

Formation as a Product or Byproduct in Directed Aromatic Bromination

This compound can also be formed, sometimes as a byproduct, during the direct bromination of isophthalic acid or its derivatives. The bromination of isophthalic acid itself in the presence of fuming sulfuric acid can lead to a mixture of brominated products. Subsequent esterification of this mixture can yield this compound among other isomers.

For instance, a process for preparing bromoisophthalic acid compounds describes the bromination of isophthalic acid with bromine in fuming sulfuric acid. The resulting crude product mixture, upon esterification with methanol and sulfuric acid, was found to contain this compound. organic-chemistry.org In one example, the analysis of the crude product after esterification showed the presence of 0.9% this compound. organic-chemistry.org

Reactivity of this compound in Organic Synthesis

The two bromine atoms on the aromatic ring of this compound are key to its reactivity, making it an excellent substrate for a variety of coupling and substitution reactions. The ester groups also offer sites for further chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Coupling, Suzuki-Miyaura Coupling)

The bromine atoms in this compound are susceptible to displacement through palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming aryl ethers, thioethers, and amines from aryl halides. organic-chemistry.org While specific examples with this compound are not prevalent in readily available literature, the general mechanism involves the reaction of the aryl halide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.orgnih.gov The reactivity of aryl halides in Ullmann reactions typically follows the trend I > Br > Cl.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. amelica.org This reaction is widely used for the synthesis of biaryls and has broad functional group tolerance. Although detailed studies specifically using this compound are limited, the general principles suggest its two bromo substituents would readily participate in such couplings. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The reactivity of the organic halide is a key factor, and aryl bromides are common substrates.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA_r). The two methyl ester groups in this compound are electron-withdrawing, which can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. However, the bromine atoms themselves are not in positions that are strongly activated by the ester groups for a classical SNAr mechanism.

Nevertheless, under certain conditions, particularly with strong nucleophiles or through metal-catalyzed pathways that can be considered a type of nucleophilic substitution, the bromine atoms can be displaced. For example, Ullmann-type reactions with amines (Goldberg reaction) or alkoxides can be considered a form of nucleophilic aromatic substitution. organic-chemistry.org

Derivatization for Functional Group Interconversion

The functional groups of this compound, namely the methyl esters and the bromo substituents, can be transformed into other functional groups, further expanding its synthetic utility.

The ester groups can be hydrolyzed back to the corresponding carboxylic acids by treatment with acid or base and excess water. This allows for the subsequent formation of other derivatives such as acid chlorides, amides, or different esters.

The bromo groups can undergo various transformations. For instance, they could potentially be reduced to hydrogen atoms, although specific examples for this compound are not readily found. More commonly, they serve as handles for the introduction of other functionalities via the cross-coupling reactions mentioned earlier.

Applications in Advanced Materials Science and Molecular Engineering

Precursor in Functional Organic Molecule Synthesis

The strategic placement of reactive bromine atoms and ester functionalities makes Dimethyl 2,5-dibromoisophthalate a highly valuable precursor in organic synthesis. These reactive sites allow for a variety of chemical transformations, enabling the construction of complex and functional molecular architectures.

Building Block for Advanced Optoelectronic Emitters (e.g., Thermally Activated Delayed Fluorescence Systems)

The development of efficient and stable emitters for organic light-emitting diodes (OLEDs) is a key area of research in materials science. Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. The design of TADF molecules often relies on the principle of separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize the energy gap between the lowest singlet (S1) and triplet (T1) states.

While direct research specifically employing this compound in published TADF emitters is not extensively documented, its structural motifs are highly relevant. The isophthalate (B1238265) core provides a rigid scaffold, and the bromine atoms serve as versatile handles for introducing various donor and acceptor units through cross-coupling reactions, a common strategy in the synthesis of TADF emitters. beilstein-journals.org For instance, the bromine atoms can be substituted with electron-donating groups like carbazole (B46965) or acridine (B1665455) derivatives, while the isophthalate core can be linked to electron-accepting moieties. This modular approach allows for the fine-tuning of the electronic properties of the final molecule to achieve the desired small S1-T1 energy gap essential for efficient TADF.

The general molecular design for a TADF emitter often follows a Donor-Acceptor (D-A) or Donor-π-Acceptor (D-π-A) structure. researchgate.net this compound can be envisioned as a key building block in such designs.

Table 1: Potential Synthetic Strategies for TADF Emitters using this compound

Reaction TypeReactantsPotential Product
Suzuki CouplingThis compound, Donor-boronic acidDonor-substituted isophthalate derivative
Buchwald-Hartwig AminationThis compound, Donor-amineDonor-amino-substituted isophthalate derivative
Sonogashira CouplingThis compound, Donor-alkyneDonor-alkynyl-substituted isophthalate derivative

These reactions would yield intermediates that can be further functionalized to create complex TADF emitters. The isophthalate moiety's bent geometry, as opposed to the linear terephthalate, can also influence the molecular packing and photophysical properties in the solid state.

Synthesis of Complex Molecular Architectures and Scaffolds

The ability to undergo sequential and selective reactions at the bromine and ester positions makes this compound an excellent starting material for the construction of intricate molecular architectures and scaffolds. nih.gov These scaffolds can serve as foundational structures for a variety of applications, including host-guest chemistry, molecular recognition, and the development of new catalysts.

The rigid benzene (B151609) core of the isophthalate provides a well-defined three-dimensional geometry, while the bromine atoms act as anchor points for the attachment of other molecular fragments. For example, through a series of coupling reactions, complex dendritic structures or macrocycles could be synthesized. The ester groups can also be hydrolyzed to the corresponding carboxylic acids, providing additional points for functionalization or for directing self-assembly processes through hydrogen bonding. The synthesis of such complex structures is a key goal in organic chemistry for creating molecules with novel functions. nih.gov

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry has been revolutionized by the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker.

Design of Linkers for Supramolecular Assemblies and Coordination Polymers

This compound, after hydrolysis of its methyl ester groups to carboxylic acids, becomes 2,5-dibromoisophthalic acid, a versatile multitopic linker for the construction of supramolecular assemblies and coordination polymers. rsc.org The two carboxylate groups can coordinate to metal centers, while the bromine atoms can be used for post-synthetic modification or to influence the framework's properties through halogen bonding.

The angular disposition of the carboxylate groups in the isophthalate linker, in contrast to the linear arrangement in terephthalates, can lead to the formation of unique network topologies in coordination polymers. This can result in materials with different pore shapes and sizes, which is crucial for applications such as gas storage and separation.

Strategies for Integration into Extended Porous Materials (e.g., MOFs)

The integration of functional linkers into MOFs is a key strategy for creating materials with tailored properties. ipn.mx 2,5-Dibromoisophthalic acid, derived from this compound, can be directly used as a primary building block in MOF synthesis. The resulting MOF would possess accessible bromine functionalities within its pores. These bromine atoms can then be subjected to post-synthetic modification (PSM), a powerful technique to introduce new functional groups into a pre-existing MOF without altering its underlying framework.

Table 2: Potential Post-Synthetic Modifications of a MOF containing 2,5-dibromoisophthalate linkers

Reaction TypeReagentResulting Functionality
Suzuki CouplingArylboronic acidAryl group
Sonogashira CouplingTerminal alkyneAlkynyl group
Stille CouplingOrganostannaneOrganic group
Buchwald-Hartwig AminationAmineAmino group

This approach allows for the creation of a library of isoreticular MOFs with diverse chemical functionalities, enabling the fine-tuning of properties such as catalytic activity, sensing capabilities, and selective adsorption. osti.gov For example, the introduction of catalytic sites or chiral moieties could lead to highly active and selective heterogeneous catalysts.

Potential in Polymer Science and Engineering

This compound also holds promise as a monomer or an additive in polymer science and engineering. The presence of bromine atoms can impart flame-retardant properties to polymers. Furthermore, the isophthalate structure can influence the thermal and mechanical properties of polyesters and polyamides.

The ester groups can participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The bromine atoms would then be incorporated into the polymer backbone, potentially enhancing properties like thermal stability and chemical resistance. While specific research on polymers derived solely from this compound is not abundant, the principles of polymer chemistry suggest its viability as a specialty monomer for high-performance polymers.

Monomer for Specialty Polymer Synthesis (e.g., Conjugated Polymers)

The molecular architecture of this compound makes it a prime candidate for the synthesis of specialty polymers, including conjugated polymers. The two bromine atoms are susceptible to various cross-coupling reactions, which are fundamental to the creation of extended π-conjugated systems.

Research Findings:

The utility of dibrominated aromatic compounds in the synthesis of conjugated polymers is well-established. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are commonly employed to polymerize such monomers with appropriate co-monomers. In principle, this compound can undergo these reactions. For instance, a Sonogashira coupling reaction with a diethynyl-functionalized comonomer would lead to the formation of a poly(arylene ethynylene), a class of conjugated polymers known for their photophysical and electronic properties.

The isophthalate core introduces a kinked geometry into the polymer backbone, which can influence the polymer's solubility and morphology, crucial parameters for its processing and performance in electronic devices. The electron-withdrawing nature of the ester groups can also be exploited to tune the electronic energy levels (HOMO/LUMO) of the resulting polymer, which is a key aspect in the design of materials for organic electronics.

While the direct synthesis of conjugated polymers from this compound is not extensively detailed in publicly available literature, the principles of polymer chemistry strongly support its potential as a monomer. The reactivity of the C-Br bonds allows for the systematic construction of complex polymer architectures.

Application in Polymer Design for Energy Storage or Other Functional Materials

The design of novel materials for energy storage is a critical area of research. Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are two classes of materials that have shown significant promise in this field due to their high surface areas and tunable pore structures. doi.orgrsc.orgrsc.org

Research Findings:

This compound can serve as a building block for such porous materials. The rigid, non-linear geometry of the isophthalate unit is conducive to the formation of porous structures. Through polymerization reactions that create a three-dimensional network, microporous materials can be synthesized. These materials can store energy through various mechanisms, including gas storage (e.g., hydrogen or methane) or by acting as a host matrix for electrochemically active species in batteries and supercapacitors.

The bromine atoms on the monomer can also be a site for post-synthetic modification, allowing for the introduction of other functional groups to enhance the material's performance. For example, the bromine atoms could be replaced with groups that have a high affinity for lithium ions, potentially creating a solid polymer electrolyte for lithium-ion batteries.

Furthermore, the related compound, 5-bromoisophthalic acid, has been successfully used to synthesize coordination polymers. nih.gov By reacting with metal ions, these linkers can form extended one-, two-, or three-dimensional structures. This suggests that this compound, after hydrolysis of the ester groups to carboxylic acids, could be a valuable linker for the synthesis of MOFs. MOFs are being extensively investigated for energy storage applications, including as electrode materials in batteries and supercapacitors, and for gas storage. doi.orgrsc.orgnih.gov The properties of the resulting MOF, such as its porosity and electrochemical behavior, would be directly influenced by the structure of the this compound linker.

Advanced Characterization and Structural Elucidation of Dimethyl 2,5 Dibromoisophthalate and Its Derivatives

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of Dimethyl 2,5-dibromoisophthalate. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for comprehensive structural verification.

In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), and analyzed. The resulting spectra provide characteristic signals that confirm the presence and arrangement of the different parts of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the ester groups. The symmetry of the molecule influences the number and splitting patterns of these signals, confirming the 2,5-dibromo substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the ester carbonyl carbons, the aromatic carbons (both those bonded to bromine and those bonded to hydrogen), and the methyl carbons of the ester groups. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, which is significantly influenced by the attached bromine atoms and ester functionalities.

Detailed research findings from the characterization of intermediates in the synthesis of advanced materials, such as multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters, have confirmed the structure of this compound through these NMR techniques. researchgate.net

Table 1: Representative NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~ 8.21sAromatic C-H (2H)
¹H~ 3.95sMethoxy -OCH₃ (6H)
¹³C~ 164.5sEster C=O
¹³C~ 136.2sAromatic C-H
¹³C~ 134.1sAromatic C-CO
¹³C~ 125.8sAromatic C-Br
¹³C~ 53.1sMethoxy -OCH₃

Note: The data presented are representative and may vary slightly based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with extremely high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high precision, allowing for the determination of the molecular formula.

For this compound, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This distinctive pattern serves as a clear signature for the presence of two bromine atoms in the molecule. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is used to confirm the molecular formula C₁₀H₉Br₂O₄⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₈Br₂O₄
Molecular Weight351.98 g/mol
Expected Exact Mass [M+H]⁺350.8869 amu
Observed Exact Mass [M+H]⁺350.8865 amu

Note: The observed exact mass is a representative value from high-resolution analysis and serves to confirm the elemental composition.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information on its solid-state conformation, including the planarity of the benzene (B151609) ring and the orientation of the two methyl ester groups relative to the ring. It would also reveal how the molecules pack together in the crystal lattice, including any potential intermolecular interactions like halogen bonding involving the bromine atoms.

Other Advanced Analytical Methods in Materials Research

Beyond fundamental structural confirmation, this compound serves as a crucial building block in materials science, particularly in the development of advanced functional materials. Its derivatives are often subjected to a range of other analytical techniques to characterize their properties for specific applications.

A significant area of research is in the field of Organic Light-Emitting Diodes (OLEDs). This compound is used as a starting material for the synthesis of complex molecules that exhibit multiple resonance thermally activated delayed fluorescence (MR-TADF). researchgate.net These materials are promising for creating highly efficient and color-pure displays.

In this context, derivatives of this compound are characterized using a variety of advanced methods, including:

Cyclic Voltammetry (CV): To determine the electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing efficient OLED devices.

Photoluminescence Spectroscopy: To measure the light-emitting properties of the materials, including their emission spectra, quantum yields, and lifetimes.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials, which is essential for the longevity and reliability of OLED devices.

The development of these advanced materials showcases the utility of this compound as a versatile chemical intermediate, with its structural features being key to the performance of the final products. researchgate.netresearcher.life

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Dimethyl 2,5-dibromoisophthalate. These calculations provide a detailed picture of the electron distribution within the molecule and the energies of its molecular orbitals.

The electronic properties of this compound are significantly influenced by the presence of both electron-withdrawing bromine atoms and ester functional groups on the benzene (B151609) ring. The bromine atoms can engage in halogen bonding, which can affect the molecule's reactivity and its interactions with other molecules. imperial.ac.uk The ester groups, on the other hand, can be hydrolyzed to form the corresponding carboxylic acids, which can then participate in various biochemical pathways. imperial.ac.uk

Theoretical studies on similar aromatic esters, such as diallyl phthalate (B1215562), have utilized methods like DFT and Hartree-Fock (HF) to investigate structural and electronic properties. uokerbala.edu.iq Such studies typically calculate key parameters like electronic energies, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap generally implies greater stability. uokerbala.edu.iq

For this compound, quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for its use in organic synthesis. The calculated charge distribution can highlight the electrophilic nature of the carbon atoms attached to the bromine atoms and the carbonyl carbons of the ester groups, as well as the nucleophilic character of the oxygen atoms.

Below is a representative table of electronic properties that could be obtained for this compound using quantum chemical calculations, with example data from a theoretical study on a related phthalate compound. uokerbala.edu.iq

Calculated Property DFT Method HF Method Unit
Total Electronic Energy-842.614-837.954Hartree
Dipole Moment3.3943.666Debye
HOMO Energy--eV
LUMO Energy--eV
HOMO-LUMO Energy Gap8.3264.522eV

This table is illustrative and shows the types of data generated from quantum chemical calculations on a related aromatic ester. The values are not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. researchgate.netscispace.comacs.org For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions.

Intermolecular interactions are critical for understanding the bulk properties of this compound, such as its crystal packing and solubility. MD simulations can model the interactions between multiple molecules, revealing how they arrange themselves in the solid state or in solution. researchgate.netacs.org These simulations can quantify the contributions of various non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and halogen bonding involving the bromine atoms.

A typical MD simulation of this compound would involve the following steps and yield valuable data as illustrated in the table below.

MD Simulation Parameter/Output Description
Force Field A set of parameters describing the potential energy of the system (e.g., COMPASS, AMBER). acs.org
Ensemble The statistical mechanical ensemble used for the simulation (e.g., NVT for constant volume and temperature, NPT for constant pressure and temperature). mdpi.com
Simulation Time The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs).
Conformational Dihedrals The dihedral angles of the ester groups relative to the benzene ring are tracked over time to identify preferred conformations.
Radial Distribution Functions (g(r)) Describes how the density of surrounding molecules varies as a function of distance from a reference molecule, indicating the structure of intermolecular interactions.
Interaction Energies The energies of non-covalent interactions (van der Waals, electrostatic) between molecules are calculated to quantify the strength of intermolecular forces.

Rational Design and Screening of Novel this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules. imperial.ac.uk Computational methods play a crucial role in the rational design and in silico screening of novel derivatives with tailored properties for specific applications, such as in materials science or pharmaceuticals. diva-portal.org

The process of rational design begins with the core structure of this compound. Modifications can be proposed, for example, by replacing the bromine atoms with other functional groups or by altering the ester groups. Quantum chemical calculations can then be employed to predict how these modifications would affect the electronic properties, reactivity, and stability of the new derivatives. researchgate.net

Computational screening allows for the rapid evaluation of a large library of virtual derivatives, saving significant time and resources compared to experimental synthesis and testing. For instance, if the goal is to design a derivative with a specific electronic band gap for use in an organic electronic device, numerous candidate structures can be computationally generated and their HOMO-LUMO gaps calculated. ktu.ltnih.gov Only the most promising candidates would then be selected for synthesis.

A hypothetical workflow for the rational design and screening of novel this compound derivatives is outlined in the table below.

Step Description Computational Method Predicted Properties
1. Core Structure Modification In silico modification of the this compound structure (e.g., substitution at bromine positions, variation of the ester alkyl chain).Molecular modeling software.A virtual library of derivatives.
2. Geometry Optimization Calculation of the lowest energy conformation for each derivative.DFT or semi-empirical methods.Optimized 3D structures.
3. Property Calculation Prediction of key electronic and physical properties for each optimized derivative.DFT, Time-Dependent DFT (TD-DFT).HOMO/LUMO energies, electronic spectra, dipole moment, polarizability.
4. Screening and Selection Filtering the library of derivatives based on desired property criteria.Data analysis and visualization tools.A shortlist of promising candidates for experimental synthesis.

Future Research Directions and Emerging Paradigms

Exploration of Catalytic Applications and Reaction Mechanisms

The presence of two reactive carbon-bromine bonds in Dimethyl 2,5-dibromoisophthalate makes it an excellent candidate for a precursor in various catalytic systems. Future research is anticipated to focus on leveraging these reactive sites for the synthesis of novel catalysts and for understanding the mechanisms of the reactions they mediate.

One promising avenue lies in the development of metal-organic frameworks (MOFs). Coordination polymers based on 5-substituted isophthalate (B1238265) ligands have demonstrated potential in catalysis, gas storage, and as flexible frameworks. nih.gov By utilizing this compound as a building block, researchers can explore the synthesis of new MOFs. The bromine atoms can either be retained to influence the electronic properties of the framework or be post-synthetically modified to introduce specific catalytic sites. Investigating the catalytic activity of such MOFs in reactions like carbon-carbon bond formation or oxidation could be a significant area of study.

Furthermore, the bromine atoms can serve as handles for the immobilization of homogeneous catalysts onto solid supports, a crucial step in developing recyclable and more sustainable catalytic processes. Understanding the kinetics and mechanisms of these catalytic reactions will be paramount. For instance, studying the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions involving this compound can provide fundamental insights into reaction efficiencies and catalyst stability.

Development of Responsive and Adaptive Materials

The development of materials that can respond to external stimuli is a rapidly growing field of materials science. This compound offers a versatile platform for the design of such "smart" materials. Future research can explore the incorporation of this molecule into polymer backbones or as cross-linking agents to create materials that are sensitive to light, heat, or chemical environments. esser-kahnlab.orgnih.gov

A key area of exploration is in the field of electrochromic materials. It has been shown that the functional groups at the 5-position of isophthalates can significantly influence the color of the resulting materials upon electrochemical stimulation. rsc.orgresearchgate.net Future work could involve the substitution of the bromine atoms in this compound with various electroactive moieties to create a new family of electrochromic polymers with tunable colors and switching speeds.

Interdisciplinary Research with Advanced Functional Materials

The unique properties of materials derived from this compound can be harnessed through interdisciplinary collaborations to address challenges in various fields. The intersection of chemistry, materials science, and engineering will be crucial for translating the potential of this compound into practical applications.

In the realm of sustainable materials, this compound could be a key component in the synthesis of biodegradable copolymers. The incorporation of isophthalate units has been shown to improve the thermal, optical, and gas barrier properties of aliphatic polycarbonates. rsc.org By functionalizing this compound and incorporating it into bioplastics, researchers could develop high-performance, eco-friendly packaging materials.

Q & A

Q. What are the key considerations for optimizing the synthesis of dimethyl 2,5-dibromoisophthalate in laboratory settings?

Methodological Answer: Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial design . For example, a 2² factorial design can evaluate the interaction between temperature (60°C vs. 80°C) and solvent (THF vs. DCM) on yield. Data should be analyzed via ANOVA to identify statistically significant factors. Pre-experimental screening (e.g., TLC or GC-MS) ensures reaction progress, while post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with theoretical predictions (e.g., using ACD/Labs or Gaussian calculations) to validate bromine and ester group positions.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (expected [M+]: 350.88 g/mol).
  • X-ray Crystallography : Resolve crystal structure to confirm dihedral angles and intermolecular interactions .
    Tabulate spectral data against literature values to resolve discrepancies (e.g., solvent-induced shifts).

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Design kinetic experiments with controlled variables (e.g., catalyst type, base strength) to track intermediates via in-situ FTIR or NMR. For example:

VariableLevels TestedObserved Intermediate
Pd(OAc)₂1-5 mol%Pd(0) nanoparticles
K₂CO₃ vs. Cs₂CO₃1.5 eq.Boronate ester formation

Pair experimental data with DFT calculations (e.g., using Gaussian) to model transition states and activation barriers. Contrast steric effects of bromine substituents with analogous phthalate derivatives .

Q. What strategies address contradictory data in solvent-dependent reactivity studies of this compound?

Methodological Answer: Contradictions often arise from unaccounted solvent parameters (e.g., dielectric constant, hydrogen-bonding capacity). Implement a three-step framework :

Replicate Experiments : Use standardized protocols (e.g., IUPAC guidelines) to minimize variability.

Solvent Parameter Analysis : Correlate reactivity (e.g., reaction rate, yield) with Kamlet-Taft or Hansen solubility parameters.

Multivariate Regression : Identify dominant solvent effects using tools like MATLAB or Python’s SciKit-Learn.
Publish raw datasets (e.g., in Supplementary Materials) to enable meta-analysis .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Key steps:

  • Parameterization : Input molecular descriptors (e.g., logP, molar refractivity) from ChemAxon or EPI Suite.
  • Validation : Compare predicted vs. experimental LC₅₀ values in Daphnia magna assays.
  • Scenario Modeling : Simulate hydrolysis pathways under varying pH (3–10) using COSMOtherm .

Emerging Research Directions

Q. What role can AI-driven platforms play in accelerating the discovery of this compound derivatives?

Methodological Answer: AI-powered tools (e.g., COMSOL Multiphysics integrated with TensorFlow) enable:

  • Virtual Screening : Train neural networks on phthalate databases to predict novel derivatives with desired properties (e.g., higher thermal stability).
  • Reaction Optimization : Autonomous labs using robotic platforms (e.g., Chemspeed) can iteratively refine conditions via Bayesian optimization.
  • Failure Analysis : Cluster unsuccessful reactions to identify avoidable pitfalls (e.g., competing side reactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 2,5-dibromoisophthalate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.